BENGHE Validation & Comparative

Check Availability & Pricing

Independent Validation of IMM-01 Research
Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

Compound Name: IMM-01
CAS No.: 218795-74-5
Cat. No.: B608080
Get Quote
. J

This guide provides an objective comparison of the published research findings for IMM-01, a
novel SIRPa-Fc fusion protein, with other therapeutic alternatives. Experimental data from
preclinical and clinical studies are presented to offer a comprehensive overview for
researchers, scientists, and drug development professionals.

Mechanism of Action of IMM-01

IMM-01 is a recombinant human signal regulatory protein a (SIRPa) IgG1 fusion protein.[1] Its
primary mechanism of action involves blocking the interaction between CD47, a "don't eat me"
signal overexpressed on many cancer cells, and SIRPa on macrophages.[2][3] This blockade
enhances the phagocytosis of tumor cells by macrophages.[2][3] Preclinical studies have
shown that IMM-01 exerts a dual anti-tumor effect by not only activating macrophages but also
by stimulating T-cell anti-tumor responses.[2] A key differentiating feature of IMM-01 is its weak
binding to human red blood cells, which may reduce the risk of severe hemolysis, a common
side effect of some CD47-targeting antibodies.[1]

IMM-01 Mechanism of Action.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b608080?utm_src=pdf-interest
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.researchgate.net/publication/376143884_IMM01_Plus_Tislelizumab_in_Prior_Anti-PD-1_Failed_Classic_Hodgkin_Lymphoma_An_Open_Label_Multicenter_Phase_2_Study_IMM01-04_Evaluating_Safety_As_Well_As_Preliminary_Anti-Tumor_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://pubmed.ncbi.nlm.nih.gov/36384978/
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9216458/
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.researchgate.net/publication/376143884_IMM01_Plus_Tislelizumab_in_Prior_Anti-PD-1_Failed_Classic_Hodgkin_Lymphoma_An_Open_Label_Multicenter_Phase_2_Study_IMM01-04_Evaluating_Safety_As_Well_As_Preliminary_Anti-Tumor_Activity
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Preclinical Research Findings

A significant preclinical study published in the Journal of Hematology & Oncology detailed the
in vitro and in vivo activity of IMM-01.

In Vitro Activity

The in vitro antitumor activity of IMM-01 was assessed through several assays:

o Antibody-Dependent Cellular Phagocytosis (ADCP): IMM-01 was shown to induce strong
ADCP.[3]

o Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The study found that IMM-01 could
induce moderate ADCC.[3]

o Complement-Dependent Cytotoxicity (CDC): IMM-01 did not demonstrate CDC activity.[3]

Table 1: Summary of IMM-01 In Vitro Activity
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In Vivo Activity

The in vivo efficacy of IMM-01 was evaluated in various mouse tumor models:

o Daudi Xenograft Model: In this model of hematological malignancy, IMM-01 monotherapy
resulted in a tumor growth inhibition (TGI) of 97.48%.[4]
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e HL-60 Xenograft Model: 100% of mice with this acute myeloid leukemia model achieved
complete remission after two weeks of treatment with IMM-01 at 5mg/kg.[5]

o Combination Therapy: The preclinical study also demonstrated synergistic anti-tumor effects
when IMM-01 was combined with a PD-L1 monoclonal antibody (KNO35 or Tislelizumab), a
CD33 monoclonal antibody (Gemtuzumab), and a HER-2 monoclonal antibody (Inetetamab)
in respective tumor models.[4]

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Preclinical In Vivo Experimental Workflow.

Clinical Research Findings

IMM-01 has been evaluated in several clinical trials, both as a monotherapy and in combination
with other agents.

Phase | Monotherapy in Relapsed or Refractory
Lymphoma (ChiCTR1900024904)

A first-in-human Phase | dose-escalation study of IMM-01 was conducted in patients with
relapsed or refractory lymphoma.

o Safety and Tolerability: The preliminary results showed that IMM-01 was well-tolerated.[6]
Anemia (Grade =3) was experienced by 13.8% of patients.[6]
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o Efficacy: The study reported promising anti-tumor activity.[6]

Phase Ib/ll Combination with Tislelizumab in Advanced
Solid Tumors and Lymphoma (IMM01-04 /
chictr20220791)

This study is evaluating the safety and efficacy of IMM-01 in combination with tislelizumab, an
anti-PD-1 antibody.

e Dosing: The recommended Phase 2 dose (RP2D) for IMM-01 was determined to be 2.0
mg/kg administered weekly, with tislelizumab given at 200 mg every three weeks.[1][7]

» Efficacy in Classic Hodgkin Lymphoma (cHL): In a cohort of 20 cHL patients who had failed
prior anti-PD-1 therapy, the combination showed significant activity.[1]

o Objective Response Rate (ORR): 64.3% (9 out of 14 evaluable patients), including 2
complete responses (CR) and 7 partial responses (PR).[1]

o Disease Control Rate (DCR): 100% in the evaluable patients.[1]

o Safety: The combination was well-tolerated.[1] The most common treatment-related adverse
events (TRAES) of Grade >3 were lymphocyte count decreased (30.0%) and platelet count
decreased (10.0%).[1] Notably, no hemolytic anemia was reported.[1]

Table 2: Efficacy of IMM-01 + Tislelizumab in Anti-PD-1 Failed cHL (IMMO01-04 Study)
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Comparison with Alternatives

The therapeutic landscape for targeting the CD47-SIRPa axis includes several other agents in
development. While direct head-to-head comparative trials are limited, a comparison can be
made based on available data.

Table 3: Comparison of IMM-01 with Other CD47-SIRPa Targeting Agents
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Experimental Protocols
Preclinical In Vitro Assays

o ADCP Assay: Details of the specific cell lines (e.g., tumor cells and macrophages), antibody
concentrations, and methods for quantifying phagocytosis (e.g., flow cytometry or
fluorescence microscopy) would be required for replication. The original publication should
be consulted for these specifics.

o ADCC Assay: This would involve co-culturing tumor cells with effector cells (e.g., NK cells) in
the presence of varying concentrations of IMM-01. Cell lysis is typically measured by
detecting the release of a substance like lactate dehydrogenase (LDH).

o CDC Assay: Tumor cells are incubated with IMM-01 in the presence of a source of
complement (e.g., human serum). Cell viability is then assessed to determine the extent of
complement-mediated killing.

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body-href
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/product/b608080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Clinical Trial Protocol (IMM01-04)

o Study Design: An open-label, multicenter, Phase 2 study.[1]

» Patient Population: Patients with classic Hodgkin Lymphoma who have failed prior
checkpoint inhibitor therapy.[1]

« Intervention: IMM-01 at a dose of 2.0 mg/kg administered weekly and tislelizumab at 200 mg
administered every 3 weeks.[1]

o Primary Objective: To evaluate the preliminary anti-tumor activity and safety.[1]
o Efficacy Assessment: Tumor response is assessed according to the Lugano 2014 criteria.[1]

o Safety Assessment: Adverse events are graded according to CTCAE v5.0.[1]

Conclusion

The available research findings suggest that IMM-01 is a promising SIRPa-Fc fusion protein
with a dual mechanism of action and a potentially favorable safety profile, particularly
concerning the risk of hemolysis. Preclinical studies have demonstrated its potent anti-tumor
activity, both as a monotherapy and in combination with other cancer therapies. Early clinical
data, especially from the IMMO01-04 study in combination with tislelizumab, indicate significant
efficacy in a heavily pre-treated patient population with a manageable safety profile. Further
research, including randomized controlled trials and direct comparative studies, will be crucial
to fully elucidate the therapeutic potential of IMM-01 relative to other agents targeting the
CD47-SIRPa pathway and existing standard-of-care treatments. The information presented in
this guide is based on publicly available data and is intended for informational purposes for the
scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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